molecular formula C17H14N4O3S B2806678 7-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide CAS No. 2034560-58-0

7-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2806678
CAS RN: 2034560-58-0
M. Wt: 354.38
InChI Key: QJSJMTCWNJQKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
BenchChem offers high-quality 7-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

In the realm of synthetic chemistry, practical methods for synthesizing orally active CCR5 antagonists have been developed, highlighting the importance of such compounds in therapeutic applications. These methods involve complex reactions such as Suzuki−Miyaura reactions and offer a route to synthesize analogs with potential biological activities (T. Ikemoto et al., 2005).

Antimicrobial and Antifungal Agents

Research into benzofuran derivatives has led to the development of compounds with significant antimicrobial and antifungal activities. Such studies focus on the synthesis of novel compounds and their evaluation against a range of pathogens, demonstrating the potential of benzofuran and thiophene derivatives in combating infections (M. Helal et al., 2013).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl, triazines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the therapeutic potential of these compounds. Such derivatives have been shown to exhibit COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their utility in developing new treatments (A. Abu‐Hashem et al., 2020).

Potential Antitumor Agents

Research into the antitumor properties of imidazotetrazines, specifically the synthesis and chemistry of novel broad-spectrum antitumor agents, has been reported. Such studies highlight the process of designing compounds with curative activity against specific types of leukemia, emphasizing the role of synthetic chemistry in developing new cancer therapies (M. Stevens et al., 1984).

Antifungal Preservatives

The development of benzofuran-1,2,3-triazole hybrid preservatives and their evaluation against various fungi demonstrate the application of these compounds as fungicidal agents. Such research contributes to the development of new materials that protect against fungal decay, relevant in both medical and industrial contexts (Fahimeh Abedinifar et al., 2020).

properties

IUPAC Name

7-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-23-13-5-2-4-11-8-14(24-16(11)13)17(22)18-9-12-10-21(20-19-12)15-6-3-7-25-15/h2-8,10H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSJMTCWNJQKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.